molecular formula C11H6F3NOS2 B7765171 (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 875572-78-4

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B7765171
CAS No.: 875572-78-4
M. Wt: 289.3 g/mol
InChI Key: ZXSOIGQCMUHMHG-YVMONPNESA-N
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Description

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism by which (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and trifluoromethyl groups. These interactions can modulate biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-sulfanyl-5-benzylidene-1,3-thiazol-4(5H)-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    (5Z)-2-sulfanyl-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOIGQCMUHMHG-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152703
Record name (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875572-78-4
Record name (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875572-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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